
Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl ester group and a 5-chloro-2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate typically involves the reaction of 5-chloro-2-methylphenylboronic acid with methyl 5-bromofuran-2-carboxylate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-(5-chloro-2-methylphenyl)furan-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluorine and nitro group instead of chlorine and methyl groups.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a cyano group on the phenyl ring.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Features a hydroxy group on the phenyl ring.
Uniqueness
Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness may contribute to its potential bioactivity and applications in various fields.
Propriétés
Formule moléculaire |
C13H11ClO3 |
|---|---|
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-8-3-4-9(14)7-10(8)11-5-6-12(17-11)13(15)16-2/h3-7H,1-2H3 |
Clé InChI |
NHMWFDVLIQQLQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


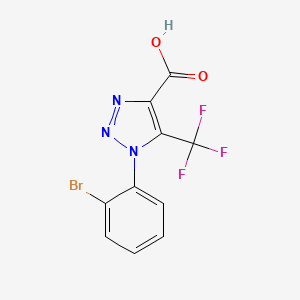
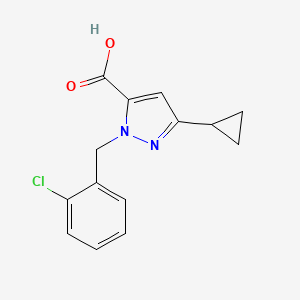
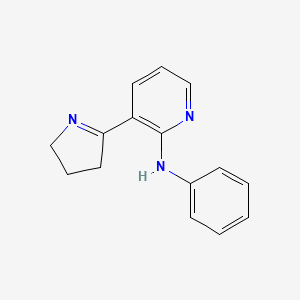
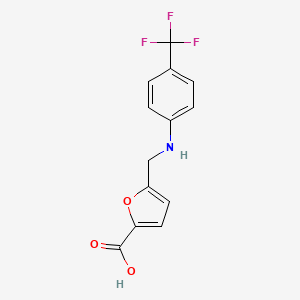
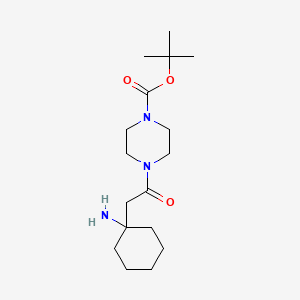
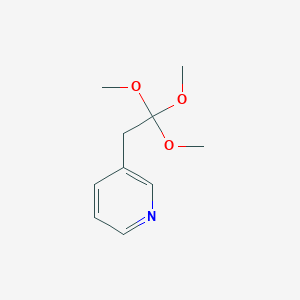

![2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)
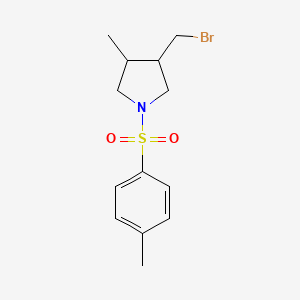
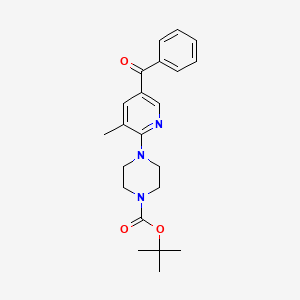

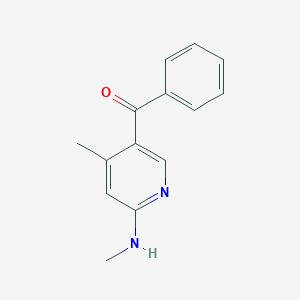
![4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11807395.png)

